molecular formula C16H12F3N B15337200 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole

1-Methyl-2-[4-(trifluoromethyl)phenyl]indole

Cat. No.: B15337200
M. Wt: 275.27 g/mol
InChI Key: KZIKKQAQXLGHDP-UHFFFAOYSA-N
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Description

1-Methyl-2-[4-(trifluoromethyl)phenyl]indole is a substituted indole derivative featuring a methyl group at the N1 position and a 4-(trifluoromethyl)phenyl moiety at the C2 position. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and modulates electronic properties . Its synthesis, as reported in Heterocycles (2007), involves coupling N-indolylzinc chloride with 1-chloro-2-nitro-4-(trifluoromethyl)benzene, yielding intermediates that can be further functionalized .

Properties

Molecular Formula

C16H12F3N

Molecular Weight

275.27 g/mol

IUPAC Name

1-methyl-2-[4-(trifluoromethyl)phenyl]indole

InChI

InChI=1S/C16H12F3N/c1-20-14-5-3-2-4-12(14)10-15(20)11-6-8-13(9-7-11)16(17,18)19/h2-10H,1H3

InChI Key

KZIKKQAQXLGHDP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . For this specific compound, the starting materials include 4-(trifluoromethyl)phenylhydrazine and 1-methyl-2-formylindole. The reaction typically occurs in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol .

Industrial Production Methods: Industrial production of this compound often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of recyclable catalysts and solvents can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nitration: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-nitroindole

    Bromination: 1-Methyl-2-[4-(trifluoromethyl)phenyl]-3-bromoindole

    Oxidation: this compound-2,3-dione

    Reduction: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indoline

Mechanism of Action

The mechanism of action of 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Trifluoromethyl Positioning: C2 vs. C5/C6: 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole exhibits distinct electronic effects compared to 5- or 6-(trifluoromethyl)indoles (e.g., 5-(trifluoromethyl)indole, 98% purity, Alfa Catalog) due to steric and electronic differences at the C2 position . Chirality: highlights that stereochemistry (e.g., αS vs.

Chemical Properties and Commercial Availability

Stability and Reactivity

  • The target compound’s methyl group at N1 may enhance stability compared to unsubstituted indoles, as seen in analogs like 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole, which requires reductive stabilization of intermediates .

Commercial Analogs

  • Alfa Catalog : Lists 5-(trifluoromethyl)indole (98% purity) and 6-(trifluoromethyl)indole (97% purity), highlighting accessibility for research .
  • High-Similarity Derivatives : Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate (93% similarity) and 5-(trifluoromethyl)-1H-indole-2-carboxylic acid (89% similarity) are structurally close but differ in ester/acid functional groups .

Q & A

Q. What are the established synthetic routes for 1-Methyl-2-[4-(trifluoromethyl)phenyl]indole, and how are intermediates characterized?

The synthesis often involves cross-coupling reactions or nucleophilic substitution to introduce the trifluoromethylphenyl group onto the indole scaffold. For example, ethyl ester intermediates (e.g., ethyl 2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methyl-2-(3-oxo-3-((4-(trifluoromethyl)phenyl)amino)propanoyl)hydrazinyl derivatives) are synthesized via multi-step protocols, with purification by column chromatography . Structural confirmation relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction for unambiguous assignment of regiochemistry and stereochemistry .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • X-ray crystallography : Determines bond angles, dihedral angles, and crystal packing (e.g., mean C–C bond length = 0.004 Å, R factor = 0.079) .
  • Thermal analysis : DSC and TGA assess stability and phase transitions .
  • Chromatography : Prep-HPLC or flash chromatography (e.g., 50 g silica columns with EtOAc/hexanes gradients) ensures purity .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

The electron-withdrawing trifluoromethyl group enhances electrophilicity at the indole C3 position, facilitating nucleophilic substitutions. This is validated via computational studies (e.g., DFT calculations) and spectroscopic shifts in NMR/IR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of indole derivatives with trifluoromethylphenyl groups?

Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges) or structural nuances. Strategies include:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy, cyano, or halogens) and compare bioactivity .
  • Meta-analysis : Cross-reference data from standardized assays (e.g., MIC values for antimicrobial activity) .
  • In silico modeling : Molecular docking to predict binding affinities to targets like nicotinic acetylcholine receptors .

Q. What methodologies optimize the pharmacokinetic profile of this compound derivatives?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., morpholinoethoxy or hydroxyethyl) via alkylation or acylation .
  • Metabolic stability : Deuterium incorporation at metabolically labile sites or fluorination to block cytochrome P450 oxidation .
  • Bioisosteric replacement : Replace the trifluoromethyl group with isosteres (e.g., cyano or sulfonamide) to balance lipophilicity .

Q. How can computational chemistry guide the design of novel derivatives targeting specific receptors?

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict interactions with receptors (e.g., EGFR or tubulin) .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data to prioritize synthetic targets .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) for lead optimization .

Q. What experimental strategies validate the mechanism of action for anticancer or antimicrobial activity?

  • Cellular assays : Measure apoptosis (Annexin V/PI staining) or cell cycle arrest (flow cytometry) in cancer models .
  • Enzyme inhibition : Evaluate IC₅₀ values against kinases (e.g., Aurora B) or microbial enzymes (e.g., β-lactamases) .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Data Contradiction Analysis

Q. Why do some studies report low solubility despite structural modifications for hydrophilicity?

Contradictions may stem from:

  • Crystallinity : Highly crystalline derivatives (e.g., those with planar indole cores) reduce solubility despite polar groups .
  • Counterion effects : Hydrochloride salts (e.g., Imp. B(EP) hydrochloride) improve solubility but may not be reported in all studies .
  • Solvent choice : Use of DMSO vs. aqueous buffers alters apparent solubility in biological assays .

Q. How can discrepancies in thermal stability data be reconciled across studies?

Variations arise from:

  • Sample purity : Impurities (e.g., residual solvents) lower observed melting points .
  • Heating rates : Faster DSC scan rates may obscure phase transitions .
  • Polymorphism : Different crystal forms (e.g., hydrates vs. anhydrates) exhibit distinct thermal profiles .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

  • Stoichiometric control : Use anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of intermediates .
  • Batch consistency : Validate purity via HPLC (≥98%) and report retention times/column specifications .

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